

Application Notes and Protocols: 4-Chloro-3-ethylphenol in Pharmaceutical Research

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Compound of Interest

Compound Name: 4-Chloro-3-ethylphenol

Cat. No.: B1220485

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Introduction

4-Chloro-3-ethylphenol is a substituted phenolic compound with well-documented biological activity. While its role as a synthetic building block for the synthesis of more complex pharmaceuticals is not extensively reported in publicly available literature, its intrinsic activity as a ryanodine receptor (RyR) agonist makes it a valuable tool in pharmaceutical research, particularly in the study of calcium signaling and related pathologies such as malignant hyperthermia.^[1] These application notes provide an overview of its utility and a protocol for its application in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of **4-chloro-3-ethylphenol** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chloro-3-ethylphenol**

Property	Value	Reference
CAS Number	14143-32-9	[2]
Molecular Formula	C ₈ H ₉ ClO	[2]
Molecular Weight	156.61 g/mol	[2]
Appearance	Colorless liquid or light yellow to off-white solid	[2][3]
Melting Point	45-50 °C	
Boiling Point	235 °C	[4]
Solubility	Soluble in organic solvents like benzene, ether, ethanol, acetone, chloroform, and petroleum ether. Sparingly soluble in hot water.	[4]

Application in Pharmaceutical Research: Ryanodine Receptor Agonist

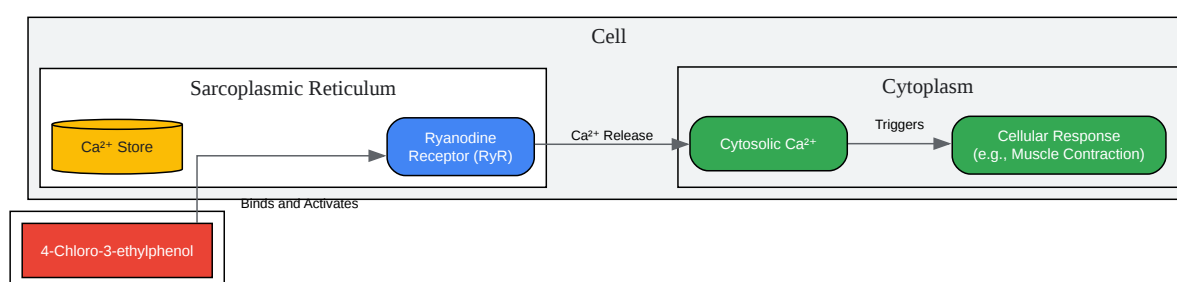
4-Chloro-3-ethylphenol is primarily utilized in research as a potent agonist of ryanodine receptors (RyRs).[1] RyRs are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum, playing a critical role in muscle contraction and neuronal signaling.

Its application is particularly relevant in the study of:

- **Malignant Hyperthermia (MH):** **4-Chloro-3-ethylphenol** is used as a diagnostic reagent and research tool for MH, a pharmacogenetic disorder of skeletal muscle.[1]
- **Calcium Signaling:** It serves as a chemical tool to induce calcium release from intracellular stores, allowing researchers to study the downstream effects of elevated intracellular calcium.

- Muscle Physiology: Its effects on muscle contraction make it useful for in vitro studies of muscle function and pathology.[5]

The mechanism of action involves the direct binding of **4-chloro-3-ethylphenol** to the ryanodine receptor, which potentiates the opening of the calcium channel and leads to the release of calcium from the sarcoplasmic/endoplasmic reticulum into the cytoplasm.

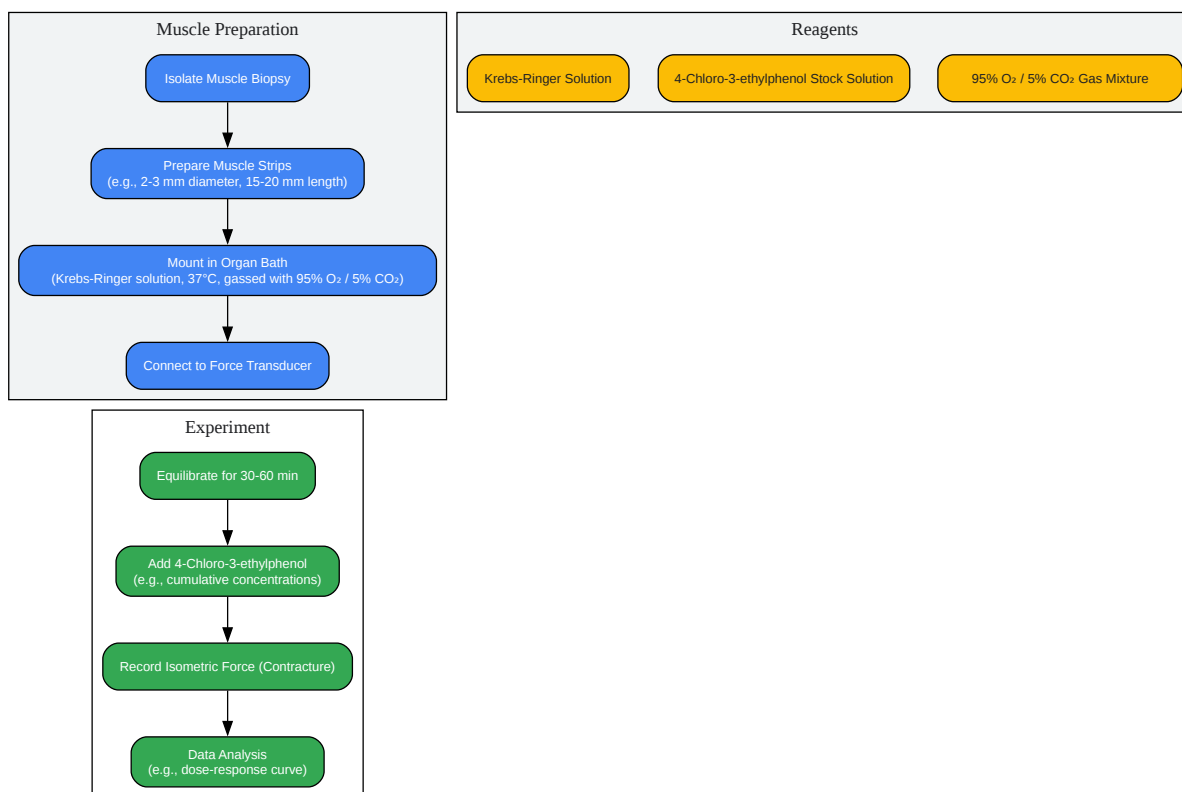


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Caption: Mechanism of action of **4-Chloro-3-ethylphenol**.

Experimental Protocol: In Vitro Muscle Contracture Test

This protocol outlines a general procedure for an in vitro contracture test using an isolated muscle strip, a common application of **4-chloro-3-ethylphenol** in malignant hyperthermia research.



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Caption: Workflow for an in vitro muscle contracture test.

Materials:

- Isolated skeletal muscle tissue
- Krebs-Ringer solution (or other suitable physiological buffer)
- **4-Chloro-3-ethylphenol** (analytical grade)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Organ bath system with temperature control and aeration
- Isometric force transducer and data acquisition system

Procedure:

- Preparation of Muscle Strips:
 - Excise a skeletal muscle biopsy and place it immediately in chilled, oxygenated Krebs-Ringer solution.
 - Carefully dissect muscle strips of appropriate dimensions (e.g., 2-3 mm in diameter and 15-20 mm in length), ensuring the fibers run longitudinally.
- Mounting and Equilibration:
 - Mount the muscle strip vertically in a temperature-controlled organ bath (37°C) containing Krebs-Ringer solution.
 - Aerate the buffer continuously with 95% O₂ / 5% CO₂.
 - Attach one end of the muscle strip to a fixed holder and the other end to an isometric force transducer.
 - Allow the muscle to equilibrate for at least 30-60 minutes under a slight resting tension.
- Application of **4-Chloro-3-ethylphenol**:
 - Prepare a stock solution of **4-chloro-3-ethylphenol** in DMSO.

- Add **4-chloro-3-ethylphenol** to the organ bath in a cumulative manner to achieve a range of final concentrations (e.g., 1 μ M to 1 mM).
- Allow the muscle to respond to each concentration for a defined period before adding the next concentration.
- Data Recording and Analysis:
 - Record the isometric force generated by the muscle strip throughout the experiment.
 - The increase in baseline tension after the addition of **4-chloro-3-ethylphenol** is measured as the contracture response.
 - Plot the contracture force as a function of the **4-chloro-3-ethylphenol** concentration to generate a dose-response curve.

Quantitative Data:

The primary quantitative data obtained from this type of experiment is the magnitude of the muscle contracture at different concentrations of **4-chloro-3-ethylphenol**. This data can be used to determine parameters such as the EC₅₀ (half-maximal effective concentration).

Table 2: Example Data from In Vitro Contracture Test

Concentration of 4-Chloro-3-ethylphenol (μ M)	Contracture Force (mN)
1	0.5 \pm 0.1
10	2.3 \pm 0.4
100	8.9 \pm 1.2
1000	15.2 \pm 2.1

(Note: The values in Table 2 are hypothetical and for illustrative purposes only. Actual values will depend on the specific muscle type and experimental conditions.)

Use as a Synthetic Building Block: A Note on Current Literature

While **4-chloro-3-ethylphenol** possesses reactive sites (the hydroxyl group and the aromatic ring) that could theoretically be exploited for further chemical modifications, the current body of scientific and patent literature does not extensively feature it as a starting material for the synthesis of approved pharmaceutical drugs. Its primary documented application in a pharmaceutical context is as a biologically active agent for research and diagnostic purposes. Researchers interested in developing novel derivatives would likely focus on etherification or esterification of the phenolic hydroxyl group, or further substitution on the aromatic ring, to explore new structure-activity relationships.

Conclusion

4-Chloro-3-ethylphenol is a valuable chemical tool for researchers in pharmacology and physiology. Its well-characterized activity as a ryanodine receptor agonist makes it indispensable for studies of calcium signaling and muscle disorders like malignant hyperthermia. While its role as a synthetic building block for pharmaceuticals is not yet well-established, its inherent biological activity provides a strong foundation for its application in drug discovery and development research.

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